S-(4-Nitrobenzyl)-6-thioinosine

ENT1 inhibition Nucleoside transport Adenosine signaling

S-(4-Nitrobenzyl)-6-thioinosine (NBMPR/NBTI) is the definitive hENT1 inhibitor with sub-nanomolar affinity (Kd 0.1–1.0 nM). Unlike dipyridamole or dilazep, NBMPR uniquely defines the es/ei transporter classification, ensuring unambiguous ENT1 subtype assignment in native systems. Use at 0.10 µM for selective ENT1 ablation without ENT2 cross-inhibition. Validated in vivo at 1 mg/kg i.p. for adenosine modulation studies. Also available as [³H]-NBMPR radioligand for autoradiography. Essential for evaluating ENT1-dependent nucleoside analog drug sensitivity (e.g., gemcitabine, cytarabine). The gold-standard ENT1 probe—procure with confidence.

Molecular Formula C17H17N5O6S
Molecular Weight 419.4 g/mol
CAS No. 38048-32-7
Cat. No. B019702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-(4-Nitrobenzyl)-6-thioinosine
CAS38048-32-7
Synonyms4-NBMI
4-nitrobenzyl-6-mercaptoinosine
4-nitrobenzylmercaptopurine ribonucleoside
4-nitrobenzylthioinosine
6-((4-nitrobenzyl)mercapto)purine ribonucleoside
6-((4-nitrobenzyl)thio)-9-beta-D-ribofuranosylpurine
NBMPR
NBT cpd
NBTI
nitrobenzyl-6-thioinosine
Molecular FormulaC17H17N5O6S
Molecular Weight419.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CSC2=NC=NC3=C2N=CN3C4C(C(C(O4)CO)O)O)[N+](=O)[O-]
InChIInChI=1S/C17H17N5O6S/c23-5-11-13(24)14(25)17(28-11)21-8-20-12-15(21)18-7-19-16(12)29-6-9-1-3-10(4-2-9)22(26)27/h1-4,7-8,11,13-14,17,23-25H,5-6H2
InChIKeyDYCJFJRCWPVDHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





S-(4-Nitrobenzyl)-6-thioinosine (CAS 38048-32-7): Prototype Equilibrative Nucleoside Transporter 1 (ENT1) Inhibitor for Research and Development


S-(4-Nitrobenzyl)-6-thioinosine, widely designated as NBMPR or NBTI, is the archetypal small-molecule inhibitor of the human equilibrative nucleoside transporter 1 (hENT1/SLC29A1) [1]. It exhibits sub-nanomolar affinity for hENT1 (Kd = 0.1–1.0 nM) and functions as a high-potency, competitive inhibitor of adenosine and uridine uptake, thereby serving as an essential tool compound for dissecting ENT1-mediated nucleoside transport in cardiovascular, neurobiological, and oncological research . As the defining ligand for the es (equilibrative-sensitive) transporter phenotype, it remains the benchmark against which other ENT1 inhibitors are routinely compared [2].

S-(4-Nitrobenzyl)-6-thioinosine: Why Simple Interchange with Other ENT1 Inhibitors Jeopardizes Experimental Reproducibility


Substituting S-(4-nitrobenzyl)-6-thioinosine (NBMPR) with other ENT1 inhibitors, such as dipyridamole or dilazep, introduces substantial variability in potency, transporter subtype selectivity, and off-target pharmacology. While all three compounds inhibit hENT1, their affinities diverge by orders of magnitude, and each possesses a unique secondary pharmacology profile that can confound mechanistic interpretation [1]. Crucially, NBMPR defines the classic es (sensitive) vs. ei (insensitive) functional classification of ENTs, a distinction that is less sharply defined with other agents [2]. The following quantitative evidence clarifies precisely where NBMPR differentiates itself and guides scientifically justified procurement decisions.

S-(4-Nitrobenzyl)-6-thioinosine: Quantitative Differentiation Guide for Scientific Procurement


Superior ENT1 Inhibitory Potency: NBMPR vs. Dipyridamole

S-(4-Nitrobenzyl)-6-thioinosine (NBMPR) demonstrates substantially higher affinity for human ENT1 compared to the clinically used vasodilator dipyridamole. This potency difference is critical when complete ENT1 blockade is required at low compound concentrations to minimize off-target effects .

ENT1 inhibition Nucleoside transport Adenosine signaling

Unmatched ENT1 vs. ENT2 Subtype Selectivity

NBMPR exhibits an exceptionally high degree of selectivity for the ENT1 transporter over the ENT2 subtype, enabling researchers to pharmacologically isolate ENT1 function in mixed cell populations. This selectivity window is not matched by dipyridamole or dilazep [1].

ENT1 selectivity ENT2 Transporter pharmacology

Definitive ENT1 vs. ENT2 Functional Discrimination: A Binary Pharmacological Tool

At standard working concentrations, NBMPR provides a clear binary functional discrimination between ENT1 and ENT2, a property that has established it as the gold-standard tool for studying ENT subtype contributions. Other ENT1 inhibitors lack this sharply defined window [1][2].

ENT1 ENT2 Nucleoside uptake Functional assay

In Vivo Efficacy: NBMPR Prolongs Adenosine Signaling Where Dipyridamole Fails

In a direct in vivo comparison, S-(4-nitrobenzyl)-6-thioinosine (NBTI) significantly prolonged the duration of rapid adenosine release in the rat brain, whereas dipyridamole—a dual ENT1/ENT2 inhibitor—had no measurable effect [1]. This finding underscores the functional superiority of NBMPR in modulating adenosine tone in living systems.

Adenosine In vivo pharmacology ENT1 inhibition

Structural Basis for High-Affinity ENT1 Binding: The G154 Residue Requirement

Crystal structures of hENT1 in complex with NBMPR reveal a unique binding mode that explains its exceptional potency and selectivity. Crucially, a glycine at position 154 (G154) in hENT1 is required for NBMPR binding; the equivalent position in hENT2 and hENT3 (both NBMPR-insensitive) contains a serine residue [1][2]. This structural insight provides a molecular rationale for NBMPR's selectivity and informs rational inhibitor design.

ENT1 X-ray crystallography Binding site Mutagenesis

S-(4-Nitrobenzyl)-6-thioinosine: Proven Application Scenarios Aligned with Quantitative Evidence


Pharmacological Dissection of ENT1 vs. ENT2 Function in Primary Cells and Tissues

Utilize NBMPR at 0.10 μM to selectively ablate ENT1-mediated nucleoside uptake while leaving ENT2 function intact. This approach is validated by functional uptake assays and enables definitive assignment of transporter subtype contributions in native systems [1].

In Vivo Modulation of Adenosine Signaling in Cardiovascular and Neurobiological Research

Administer NBMPR at 1 mg/kg i.p. to prolong extracellular adenosine duration in rodent models, a validated protocol for studying adenosine's cardioprotective and neuromodulatory roles. This application leverages NBMPR's superior in vivo efficacy over dipyridamole [2].

Radioligand Binding and Photoaffinity Labeling Studies of ENT1

Employ [³H]-NBMPR as a high-affinity radioligand (Kd = 0.1–1.0 nM) for ENT1 binding site characterization and autoradiographic mapping. The compound also serves as a covalent photoaffinity probe for ENT1 in brain capillary preparations .

Investigating the Role of ENT1 in Cancer Cell Nucleoside Analog Uptake and Chemosensitivity

Use NBMPR to block ENT1-mediated influx of therapeutic nucleoside analogs (e.g., gemcitabine, cytarabine) in cancer cell lines, enabling precise evaluation of ENT1's contribution to drug sensitivity and resistance mechanisms. Note that at concentrations ≥0.10 mM, NBMPR also inhibits ABCG2 (BCRP) efflux, a critical control consideration [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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